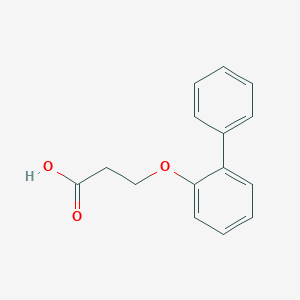

3-(2-Phenylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Phenylphenoxy)propanoic acid is likely a type of phenylpropanoic acid, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

While specific synthesis methods for 3-(2-Phenylphenoxy)propanoic acid are not available, propionic acid can be produced through various methods such as fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .Applications De Recherche Scientifique

Pharmacological and Therapeutic Roles

Phenolic acids, including compounds similar to 3-(2-Phenylphenoxy)propanoic acid, exhibit a wide array of biological and pharmacological effects due to their antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and more. For instance, Chlorogenic Acid (CGA) is recognized for its significant therapeutic roles such as modulating lipid metabolism and glucose regulation, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Anticancer Potential

Cinnamic acid derivatives, sharing structural similarities with 3-(2-Phenylphenoxy)propanoic acid, have been researched for their anticancer potentials. These compounds, due to their chemical reactivity, have been utilized in medicinal research as antitumor agents. Their synthesis and biological evaluation have highlighted the potential for cinnamic acid derivatives in anticancer research, underscoring their significant yet underutilized medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact and Sorption Studies

The sorption behavior of phenoxy herbicides, which include compounds structurally related to 3-(2-Phenylphenoxy)propanoic acid, has been reviewed to understand their interaction with soil, organic matter, and minerals. These studies are crucial for assessing the environmental impact and fate of such compounds, providing data on their distribution coefficients and influencing factors such as soil organic carbon content and pH levels (Werner, Garratt, & Pigott, 2012).

Antioxidant Properties and Health Benefits

Syringic acid, another phenolic compound, exemplifies the extensive therapeutic applications of phenolics in preventing diabetes, cardiovascular diseases, cancer, and exhibiting antioxidant, antimicrobial, anti-inflammatory activities. Its significant free radical scavenging ability and the modulation of enzyme activity and protein dynamics offer a broad spectrum of health benefits, including neuro and hepatoprotective activities. This highlights the potential of phenolic compounds in biomedical fields and their industrial applications (Srinivasulu et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Phenylphenoxy)propanoic acid are currently unknown. This compound is a derivative of 2-phenylpropanoic acid , which suggests it may have similar targets or mechanisms of action as other phenylpropanoic acid derivatives.

Mode of Action

The mode of action of 3-(2-Phenylphenoxy)propanoic acid Given its structural similarity to other phenylpropanoic acid derivatives , it may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by 3-(2-Phenylphenoxy)propanoic acid As a derivative of 2-phenylpropanoic acid , it may affect similar pathways. The downstream effects of these pathway alterations are currently unknown and require further investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Phenylphenoxy)propanoic acid These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Phenylphenoxy)propanoic acid is not well-documented. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s action.

Propriétés

IUPAC Name |

3-(2-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-11-18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDJEOVEHGGMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)

![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)

![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)

![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)